
4-Heptanol, 1-dimethylamino-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptanol, 1-dimethylamino-5-ethyl- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain, with a dimethylamino group and an ethyl group as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptanol, 1-dimethylamino-5-ethyl- can be achieved through several methods. One common approach involves the reaction of heptanal with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 4-Heptanol, 1-dimethylamino-5-ethyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 4-Heptanol, 1-dimethylamino-5-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of 4-heptanone or 4-heptanoic acid.
Reduction: Formation of heptane.
Substitution: Formation of various substituted heptanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Heptanol, 1-dimethylamino-5-ethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Heptanol, 1-dimethylamino-5-ethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The dimethylamino group can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling and metabolic pathways.
Comparación Con Compuestos Similares
4-Heptanol, 1-dimethylamino-5-ethyl- can be compared with other similar compounds, such as:
4-Heptanol: Lacks the dimethylamino and ethyl groups, resulting in different chemical and biological properties.
1-Dimethylamino-5-ethyl-4-pentanol: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
4-Heptanone: An oxidized form of 4-Heptanol, 1-dimethylamino-5-ethyl-, with different chemical behavior and uses.
Propiedades
Número CAS |
89677-14-5 |
|---|---|
Fórmula molecular |
C11H25NO |
Peso molecular |
187.32 g/mol |
Nombre IUPAC |
1-(dimethylamino)-5-ethylheptan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-5-10(6-2)11(13)8-7-9-12(3)4/h10-11,13H,5-9H2,1-4H3 |
Clave InChI |
CDNULJYYRLQZOV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(CCCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


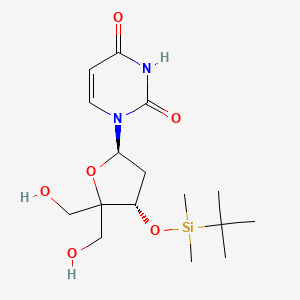
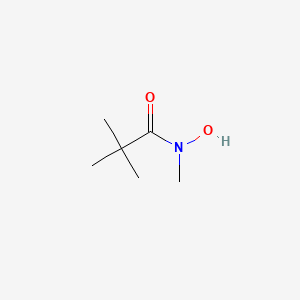
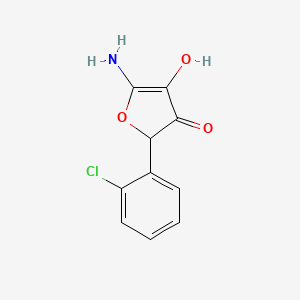
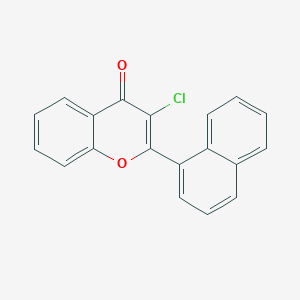
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
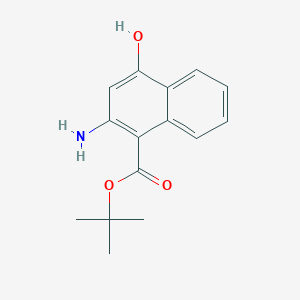
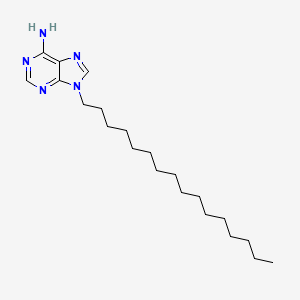

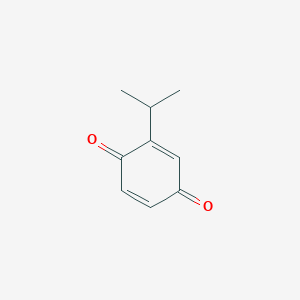
![5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14010523.png)
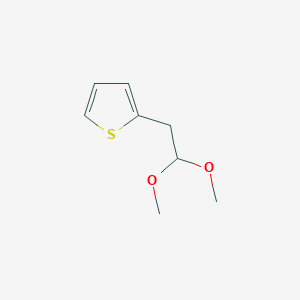

![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)

